7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one
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Overview
Description
7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one typically involves the use of the Reformatsky reaction. This reaction employs the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N′-(arylmethylidene)benzohydrazides. The reaction proceeds through intramolecular cyclization of the initial addition products to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 7-(Benzyloxy)-1-azaspiro[3
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of a benzyloxy group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
7-phenylmethoxy-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C15H19NO2/c17-14-10-15(16-14)8-6-13(7-9-15)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
InChI Key |
MIKHUYMSXRRKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OCC3=CC=CC=C3)CC(=O)N2 |
Origin of Product |
United States |
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